molecular formula C19H16N8O4 B11531718 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine CAS No. 311317-24-5

4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine

Cat. No.: B11531718
CAS No.: 311317-24-5
M. Wt: 420.4 g/mol
InChI Key: GMJVNQZGAAVHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with diazenyl groups, which are known for their ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine typically involves the reaction of cyclohexene derivatives with nitrophenyl diazenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The diazenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine exerts its effects involves interactions with specific molecular targets. The diazenyl groups can interact with enzymes and other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with various reagents makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

311317-24-5

Molecular Formula

C19H16N8O4

Molecular Weight

420.4 g/mol

IUPAC Name

4-methyl-2,6-bis[(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine

InChI

InChI=1S/C19H16N8O4/c1-11-10-14(24-22-12-6-2-4-8-15(12)26(28)29)18(21)19(17(11)20)25-23-13-7-3-5-9-16(13)27(30)31/h2-10,14,19-21H,1H3

InChI Key

GMJVNQZGAAVHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=N)C(C1=N)N=NC2=CC=CC=C2[N+](=O)[O-])N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.